molecular formula C11H12ClN B8619389 2-(4-Chlorophenyl)pentanenitrile

2-(4-Chlorophenyl)pentanenitrile

Cat. No. B8619389
M. Wt: 193.67 g/mol
InChI Key: XUNAXIYOIABQHP-UHFFFAOYSA-N
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Patent
US04920139

Procedure details

In a four neck one liter flask fitted with a reflux condenser, mechanical stirrer and addition funnel was placed 227.4 gm (1.5 mol) of 4-chlorophenylacetonitrile, 235.6 gm (3.0 mol) of 1-chloropropane and 4.8 gm (0.15 mol) of tetrabutylammonium bromide. 300 gm (3.75 mol) of 50% (w/w) NaOH was added dropwise over 30 minutes. The reaction mixture quickly exothermed to 50° C. and the reaction flask was placed in a cold water bath until the reaction mixture cooled to 35° C. Thereafter, the reaction mixture was heated for an additional 4 hours at 50° C., then the reaction was quenched by adding 1500 ml of water. The mixture was extracted twice with ether and the organic phase was washed with water and then with 200 ml of 10% (w/w) hydrochloric acid. The ether was dried, filtered, concentrated and distilled. The distillate was collected, at 105° C. at 0.5 mm, and two main fractions of 156.3 gm (88% purity) and 88 gm (60% purity) were obtained. The higher purity material was used in the bromomethylation of step B.
Quantity
227.4 g
Type
reactant
Reaction Step One
Quantity
235.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Cl[CH2:12][CH2:13][CH3:14].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:12][CH2:13][CH3:14])[C:9]#[N:10])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
227.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
235.6 g
Type
reactant
Smiles
ClCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4.8 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four neck one liter flask fitted with a reflux condenser, mechanical stirrer and addition funnel
CUSTOM
Type
CUSTOM
Details
quickly exothermed to 50° C.
CUSTOM
Type
CUSTOM
Details
the reaction flask was placed in a cold water bath until the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was heated for an additional 4 hours at 50° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 1500 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ether
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The distillate was collected, at 105° C. at 0.5 mm, and two main fractions of 156.3 gm (88% purity)
CUSTOM
Type
CUSTOM
Details
88 gm (60% purity) were obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C#N)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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